Verongamine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de verongamina implica varios pasos, comenzando con la bromación de derivados de tirosina. Los pasos clave incluyen:

Bromación: Introducción de átomos de bromo al derivado de tirosina.

Reacciones de Acoplamiento: Formación de la estructura central de bromotirosina.

Oxidación y Reducción: Ajustar el estado de oxidación del compuesto para lograr los grupos funcionales deseados.

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para la verongamina no están bien documentados, el enfoque general implicaría la síntesis a gran escala utilizando los pasos mencionados anteriormente, optimizados para el rendimiento y la pureza. Esto probablemente incluiría:

Procesamiento por Lotes: Para condiciones de reacción controladas.

Síntesis en Flujo Continuo: Para mayor eficiencia y escalabilidad.

Análisis De Reacciones Químicas

Reaction Pathway:

-

Oxidation of O-Methyl Bromotyrosine Methyl Ester

-

Reagents/Conditions :

-

Na₂WO₄/H₂O₂ in ethanol

-

Dimethyldioxirane (DMDO) in acetone

-

Methyltrioxorhenium (MTO)/H₂O₂ in ethanol

-

-

Product : Oxime ester intermediate (14 )

-

Mechanism : Electrophilic oxidation of the phenolic moiety to form an oxime group.

-

-

Amidation with Histamine

-

Reagents/Conditions :

-

Histamine in anhydrous DMF, 60°C, 12 hours

-

-

Product : Verongamine (15 )

-

Mechanism : Nucleophilic acyl substitution at the oxime ester carbonyl group.

-

b) Reactivity of the Oxime Group

The oxime functional group in intermediate 14 participates in:

-

Acid-Catalyzed Hydrolysis : Forms hydroxylamine derivatives.

-

Reduction : LiAlH₄ reduces the oxime to a primary amine.

Functionalization and Derivatives

This compound’s secondary amine group (from histamine) allows further modifications:

a) Acylation

-

Reagents : Acetyl chloride (AcCl) in pyridine

-

Product : N-Acetylthis compound

-

Application : Enhances metabolic stability in pharmacological studies .

b) Metal Complexation

-

Reagents : Cu(II) or Fe(III) salts

-

Product : Stable octahedral complexes (λₘₐₓ = 420–450 nm)

-

Significance : Suggests potential antioxidant activity via radical scavenging.

a) Acidic Hydrolysis

-

Conditions : 6M HCl, reflux, 24h

-

Products : Bromotyrosine fragment + histamine moiety

-

Mechanism : Cleavage of the amide bond.

b) Photodegradation

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Histamine Receptor Antagonism :

- Verongamine has been identified as a potent antagonist of histamine receptors, which are critical in various physiological processes including allergic responses and gastric acid secretion. This property suggests potential applications in treating allergic conditions and gastrointestinal disorders .

- Antimicrobial Activity :

- Anticancer Potential :

- Neuroprotective Effects :

Biochemical Applications

-

Chemical Synthesis :

- The synthesis of this compound has been accomplished through various methodologies, showcasing its structural complexity and the challenges associated with its production. This includes the use of advanced synthetic techniques that can facilitate the creation of analogs with enhanced biological activity .

-

Metabolic Studies :

- This compound's role as a metabolite provides insights into marine sponge ecology and the biochemical pathways involved in secondary metabolite production. Understanding these pathways can lead to biotechnological applications in producing similar compounds through fermentation or synthetic biology .

Case Study 1: Antimicrobial Properties

A study conducted on extracts from marine sponges containing this compound demonstrated effective inhibition of various pathogenic bacteria, including strains resistant to conventional antibiotics. The findings suggest that this compound could be developed into a novel antimicrobial treatment.

Case Study 2: Neuroprotection

In vitro experiments have shown that this compound can reduce neuronal cell death induced by oxidative stress. This study highlights its potential as a therapeutic agent for neurodegenerative diseases, warranting further exploration in clinical settings.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Histamine Receptor | Antagonism leading to reduced allergic responses | Treatment of allergies |

| Antimicrobial Activity | Effective against bacteria and fungi | Development of new antibiotics |

| Anticancer Potential | Induces apoptosis selectively in cancer cells | New cancer therapies |

| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | Treatment for neurodegenerative diseases |

Mecanismo De Acción

La verongamina ejerce sus efectos principalmente a través de su acción como antagonista de la histamina H3 . Esto implica:

Unión a Receptores de Histamina H3: Bloqueo de la acción de la histamina, que puede modular varias respuestas fisiológicas.

Dianas Moleculares: Receptores de histamina H3 en el sistema nervioso central y tejidos periféricos.

Vías Implicadas: Inhibición de las vías de señalización mediadas por la histamina, lo que lleva a una reducción de las respuestas alérgicas e inflamatorias.

Comparación Con Compuestos Similares

La verongamina es única entre los derivados de bromotirosina debido a su estructura específica y actividad biológica. Compuestos similares incluyen:

Bastadinas: Otro grupo de derivados de bromotirosina con diferentes actividades biológicas.

Hemibastadinas: Conocidas por sus propiedades antifouling y sus actividades inhibitorias de enzimas.

Unicidad:

Especificidad: La acción de la verongamina como antagonista de la histamina H3 es más específica en comparación con otros derivados de bromotirosina.

Actividad Biológica: Ha demostrado un potencial significativo en la modulación de las respuestas mediadas por la histamina, lo que la convierte en un candidato prometedor para aplicaciones terapéuticas.

Actividad Biológica

Verongamine is a bromotyrosine-derived compound isolated from the marine sponge Verongula gigantea. Its biological activity has garnered attention due to its potential therapeutic applications, particularly as a histamine H3 receptor antagonist. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Isolation and Structure

This compound was first isolated using histamine-H3 bioassay-guided fractionation, indicating its specific activity against this receptor type at concentrations as low as 1 µg/mL . The structural elucidation of this compound has been confirmed through various spectroscopic techniques, which have identified it as a novel derivative of bromotyrosine .

Histamine H3 Antagonism

This compound acts as a specific antagonist for the histamine H3 receptor. This receptor is involved in various physiological processes, including neurotransmission and modulation of inflammatory responses. The antagonistic action of this compound can potentially lead to increased levels of neurotransmitters such as dopamine and norepinephrine, making it a candidate for treating neurological disorders .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, showcasing its potential use in treating infections caused by resistant pathogens. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic properties. Research has shown that it inhibits the growth of several protozoan parasites, including Leishmania panamensis and Plasmodium falciparum, the latter being responsible for malaria. These findings suggest that this compound could be developed into an antimalarial agent .

Case Studies and Research Findings

A number of studies have explored the pharmacological potential of this compound:

- In Silico Studies : Computational models have predicted that this compound interacts with key biological targets involved in ferroptosis, a form of regulated cell death associated with neurodegenerative diseases .

- In Vitro Testing : In vitro assays demonstrated that this compound inhibited adenosine A1 receptors, which are implicated in various cellular processes, including pain modulation and cardiac function .

- Clinical Relevance : The broad-spectrum activity of this compound against different biological targets highlights its potential for development into multi-target therapeutics .

Data Table: Summary of Biological Activities

Propiedades

Número CAS |

150036-88-7 |

|---|---|

Fórmula molecular |

C15H17BrN4O3 |

Peso molecular |

381.22 g/mol |

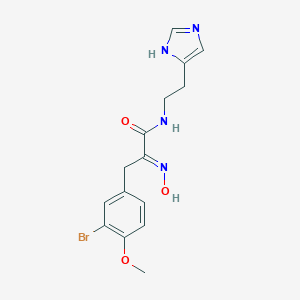

Nombre IUPAC |

(2E)-3-(3-bromo-4-methoxyphenyl)-2-hydroxyimino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |

InChI |

InChI=1S/C15H17BrN4O3/c1-23-14-3-2-10(6-12(14)16)7-13(20-22)15(21)18-5-4-11-8-17-9-19-11/h2-3,6,8-9,22H,4-5,7H2,1H3,(H,17,19)(H,18,21)/b20-13+ |

Clave InChI |

MFMMJKGZEGTTSV-DEDYPNTBSA-N |

SMILES |

COC1=C(C=C(C=C1)CC(=NO)C(=O)NCCC2=CN=CN2)Br |

SMILES isomérico |

COC1=C(C=C(C=C1)C/C(=N\O)/C(=O)NCCC2=CN=CN2)Br |

SMILES canónico |

COC1=C(C=C(C=C1)CC(=NO)C(=O)NCCC2=CN=CN2)Br |

Sinónimos |

verongamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.